molecular formula C12H13N5O2 B14276535 3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide CAS No. 138847-93-5

3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide

Cat. No.: B14276535
CAS No.: 138847-93-5
M. Wt: 259.26 g/mol
InChI Key: UZGQFGJBXVPFCR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with hydrazine derivatives in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide is unique due to its combination of a pyrazole ring and a hydrazinyl group, which imparts specific chemical and biological properties.

Properties

CAS No.

138847-93-5

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)diazenyl]-3,5-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C12H13N5O2/c1-7-11(8(2)17(16-7)12(13)19)15-14-9-5-3-4-6-10(9)18/h3-6,18H,1-2H3,(H2,13,19)

InChI Key

UZGQFGJBXVPFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)N)C)N=NC2=CC=CC=C2O

Origin of Product

United States

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